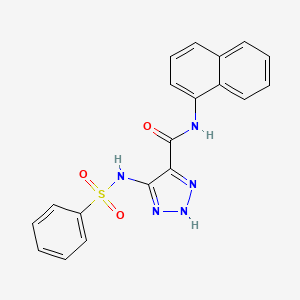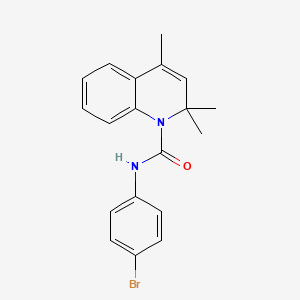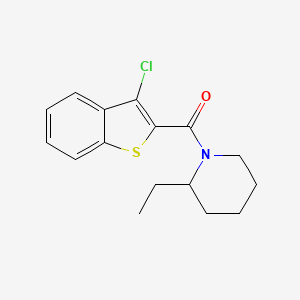
5-benzenesulfonamido-N-(naphthalen-1-yl)-2H-1,2,3-triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-NAPHTHYL)-5-[(PHENYLSULFONYL)AMINO]-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a naphthyl group, a phenylsulfonyl group, and a triazole ring, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-NAPHTHYL)-5-[(PHENYLSULFONYL)AMINO]-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE typically involves multiple steps, including the formation of the triazole ring and the introduction of the naphthyl and phenylsulfonyl groups. Common synthetic routes may include:
Formation of the Triazole Ring: This can be achieved through cyclization reactions involving azides and alkynes under specific conditions.
Introduction of the Naphthyl Group: This step may involve coupling reactions using naphthyl derivatives.
Addition of the Phenylsulfonyl Group: This can be done through sulfonylation reactions using phenylsulfonyl chlorides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(1-NAPHTHYL)-5-[(PHENYLSULFONYL)AMINO]-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed using reducing agents to modify the functional groups.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and nucleophiles can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(1-NAPHTHYL)-5-[(PHENYLSULFONYL)AMINO]-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound can be used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N-(1-NAPHTHYL)-5-[(PHENYLSULFONYL)AMINO]-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-(1-naphthyl)-2-[(phenylsulfonyl)amino]propanamide
- N-{4-[(phenylsulfonyl)amino]phenyl}benzenesulfonamide
Uniqueness
N-(1-NAPHTHYL)-5-[(PHENYLSULFONYL)AMINO]-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to interact with a wide range of molecular targets and participate in various chemical reactions, making it a valuable compound in scientific research and industrial applications.
Properties
Molecular Formula |
C19H15N5O3S |
|---|---|
Molecular Weight |
393.4 g/mol |
IUPAC Name |
5-(benzenesulfonamido)-N-naphthalen-1-yl-2H-triazole-4-carboxamide |
InChI |
InChI=1S/C19H15N5O3S/c25-19(20-16-12-6-8-13-7-4-5-11-15(13)16)17-18(22-24-21-17)23-28(26,27)14-9-2-1-3-10-14/h1-12H,(H,20,25)(H2,21,22,23,24) |
InChI Key |
PIHUQPRBDASIQU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=NNN=C2C(=O)NC3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[3-(1,3-benzodioxol-5-ylamino)-3-oxopropyl]-5,6,7-trimethoxy-1H-indole-2-carboxamide](/img/structure/B11033863.png)

![9-(2-chloro-5-nitrophenyl)-2-(methylsulfanyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B11033866.png)
![2-{[7,7-dimethyl-2-(4-methylphenyl)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-4-yl]sulfanyl}-N-(2-methoxyphenyl)propanamide](/img/structure/B11033879.png)
![[2-bromo-5-(propan-2-yl)-1,3-thiazol-4-yl][4-(1-methyl-1H-benzimidazol-2-yl)piperazin-1-yl]methanone](/img/structure/B11033893.png)
![1-[4-(4-Chlorophenyl)-2,2,4,7-tetramethyl-3,4-dihydro-1(2H)-quinolinyl]-2-[4-(2-furylcarbonyl)piperazino]-1-ethanone](/img/structure/B11033900.png)
![7-(4-Methoxyphenyl)-5-(3-pyridyl)[1,2,4]triazolo[1,5-A]pyrimidin-2-amine](/img/structure/B11033901.png)
![(2,4-Dimethyl-1,3-thiazol-5-yl)[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]methanone](/img/structure/B11033905.png)
![(3Z)-3-[2-(4,6-dimethylpyrimidin-2-yl)hydrazinylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B11033909.png)

![N-{(Z)-[(4,6-dimethylpyrimidin-2-yl)amino][(2-ethoxyphenyl)amino]methylidene}thiophene-2-carboxamide](/img/structure/B11033922.png)
![methyl 5-benzyl-2-{[(4-oxoquinazolin-3(4H)-yl)acetyl]amino}-1,3-thiazole-4-carboxylate](/img/structure/B11033926.png)
![N-[3-(1H-benzimidazol-2-yl)propyl]-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B11033934.png)
